molecular formula C9H9ClO B086584 2-Allyl-4-chlorophenol CAS No. 13997-73-4

2-Allyl-4-chlorophenol

Cat. No. B086584
CAS RN: 13997-73-4
M. Wt: 168.62 g/mol
InChI Key: NQZKLVHWFYHXGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Spectroscopic and Theoretical Studies : 2-Allyl-4-chlorophenol and its derivatives have been synthesized and investigated using theoretical and spectroscopic methods, revealing variations in the energy and structure of hydrogen bonds based on substituents (Rademacher, Khelashvili, & Kowski, 2005).
  • Versatile Synthon for Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution : Allyl 4-chlorophenyl sulfone, a versatile linchpin, has been identified for sequential transformations allowing regioselective access to branched allylic substitution products (Kojima et al., 2020).

Molecular Structure Analysis

  • Intramolecular OH-pi Hydrogen Bonding : Studies on 4-substituted 2-allyphenols, which include 2-allyl-4-chlorophenol, demonstrate how substituents in the 4-position affect the intramolecular OH-pi hydrogen bond, a key aspect of its molecular structure (Rademacher et al., 2005).

Chemical Reactions and Properties

  • Anodic Oxidation : 4-Allyl-2,6-dimethoxyphenol and related compounds, including those similar to 2-allyl-4-chlorophenol, undergo anodic oxidation to yield various oxidation products, involving both radical and cationic reactions (Nishiyama et al., 1983).

Physical Properties Analysis

  • Hydrogen Bond Acceptor Properties : The 1H NMR spectra analysis of derivatives of 2-allylphenol, including 2-allyl-4-chlorophenol, provides insights into their physical properties, such as hydrogen bond acceptor capabilities (Schaefer, Sebastian, & Wildman, 1979).

Chemical Properties Analysis

  • Photocatalytic Decomposition : A study on the photocatalytic decomposition of 4-chlorophenols, related to 2-allyl-4-chlorophenol, highlights the potential environmental applications of such compounds in removing toxic and non-biodegradable organic contaminants (Singh et al., 2017).

Scientific Research Applications

  • Photocatalytic Degradation of Chlorophenols : Research has shown that chlorophenols can be degraded using copper-doped titanium dioxide under visible light, demonstrating potential applications in environmental remediation and pollutant degradation (Lin et al., 2018).

  • Hydrogen Bond Acceptance : Studies on derivatives of 2-allylphenol, including 2-allyl-6-chlorophenol, indicate their ability to act as hydrogen bond acceptors, which could be relevant in molecular interaction studies and drug design (Schaefer et al., 1979).

  • Photodegradation Mechanisms : Theoretical research on the photodegradation of chlorophenols like 2,4-dichlorophenol by singlet oxygen reveals insights into chemical reaction mechanisms, which can be applied in the development of more efficient degradation processes (Song et al., 2008).

  • Photocatalytic Detoxification : Studies comparing various titanium dioxide catalysts in the degradation of 4-chlorophenol provide insights into optimizing catalysts for environmental applications, such as water purification (Guillard et al., 1999).

  • Electrochemical Oxidation Studies : Research on the degradation of 4-chlorophenol using carbon black-slurry electrodes contributes to the understanding of electrochemical methods for pollutant removal (Boudenne & Cerclier, 1999).

  • Peroxidation in Photodegradation : Theoretical studies on the peroxidation of chlorophenols, including 2-chlorophenol, in gas phase and aqueous solutions, offer insights into the reaction mechanisms important for photodegradation processes (Wu et al., 2009).

  • Magnetic Nanocomposite for Photocatalysis : The development of magnetic nanocomposites for the decomposition of chlorophenols in water showcases advancements in nanotechnology for environmental remediation (Singh et al., 2017).

  • Activated Carbon in Photocatalysis : Research on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons highlights the potential of using activated carbon in environmental cleaning processes (Huang et al., 2003).

Mechanism of Action

Target of Action

It is known that allyl and benzyl groups can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions often involve interaction with proteins or enzymes, which could be considered as potential targets.

Mode of Action

2-Allyl-4-chlorophenol likely interacts with its targets through a mechanism involving resonance stabilization. For instance, in reactions at the benzylic position, the loss of a hydrogen atom can be resonance stabilized . This suggests that 2-Allyl-4-chlorophenol may interact with its targets by donating or accepting protons, thereby altering the targets’ structure or function.

Biochemical Pathways

It’s known that chlorophenols and their derivatives can be degraded by bacteria, suggesting that they may interact with biochemical pathways involved in bacterial metabolism . Additionally, the compound might be involved in the formation of heterocyclic compounds through intramolecular co-iodination of alkenes with internal oxygenated nucleophiles .

Pharmacokinetics

The compound’s molecular weight (16862 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 2-Allyl-4-chlorophenol can be influenced by various environmental factors. For instance, the rate of reactions involving 2-Allyl-4-chlorophenol may vary depending on the presence of other reactants, temperature, and pH . Additionally, the compound’s stability and reactivity may be affected by the presence of light, oxygen, and other environmental factors.

Safety and Hazards

When handling 2-Allyl-4-chlorophenol, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Future Directions

Future research on 2-Allyl-4-chlorophenol and similar compounds could focus on their potential applications in the construction of nitrogen-based heterocyclic compounds . The enantioselective intramolecular allylic amination has been accomplished using chiral iridium complex derived from [Ir (CDD)Cl2]2 and ligand 7 .

properties

IUPAC Name

4-chloro-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZKLVHWFYHXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074513
Record name 4-Chloro-2-allylphenol
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-chlorophenol

CAS RN

13997-73-4
Record name 2-Allyl-4-chlorophenol
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Record name 2-Allyl-4-chloro-phenol
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Record name 2-Allyl-4-chlorophenol
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Record name 4-Chloro-2-allylphenol
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Record name 2-allyl-4-chlorophenol
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Record name 2-ALLYL-4-CHLORO-PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-allyl-4-chlorophenol synthesized according to the provided research?

A1: The research paper describes the synthesis of 2-allyl-4-chlorophenol through the reaction of 2-allyl-4-t-butylphenol with vanadium oxide trichloride (VOCl3). This reaction leads to chlorodealkylation, replacing the t-butyl group with a chlorine atom. []

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